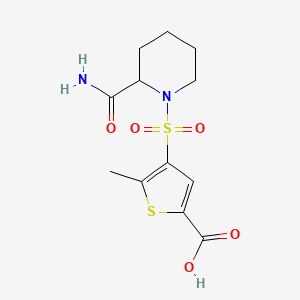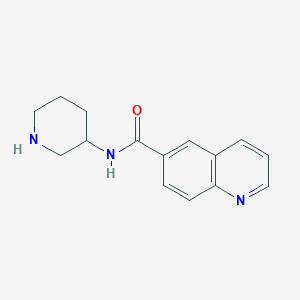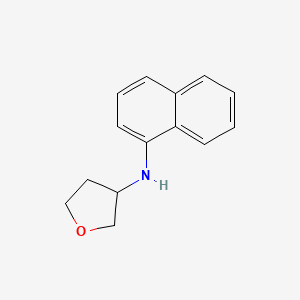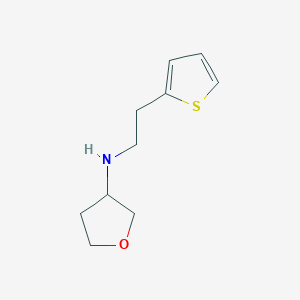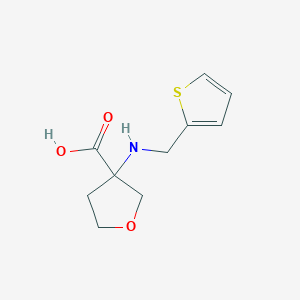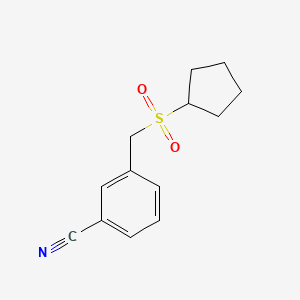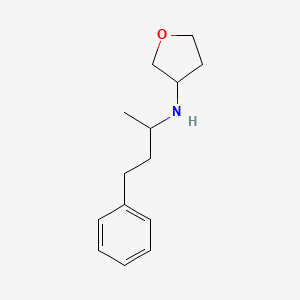
N-(4-phenylbutan-2-yl)oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenylbutan-2-yl)oxolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PBOA and belongs to the class of oxalanes. PBOA has been found to possess unique biochemical and physiological properties that make it a promising candidate for various biomedical applications.
作用機序
The mechanism of action of PBOA is not fully understood, but it is believed to involve the modulation of various signaling pathways. PBOA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. PBOA has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
PBOA has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). PBOA has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and glutamate. Additionally, PBOA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
PBOA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PBOA is also soluble in various solvents, which makes it easy to use in different experimental setups. However, PBOA has some limitations as well. It is a relatively new compound, and its properties and applications are still being explored. The effects of PBOA on different cell types and in different experimental models need to be further investigated.
将来の方向性
There are several future directions for research on PBOA. One of the potential applications of PBOA is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PBOA has also been suggested as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PBOA has been found to have anti-cancer properties and may be useful in the treatment of various types of cancer. Further research is needed to explore the full potential of PBOA in these and other areas.
合成法
The synthesis of PBOA involves the reaction of 4-phenylbutan-2-amine with oxalyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and 1,2-epoxypropane to obtain PBOA. The synthesis of PBOA has been reported in several studies, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
PBOA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. PBOA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. PBOA has also been found to protect neurons from oxidative stress-induced damage and to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-phenylbutan-2-yl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(15-14-9-10-16-11-14)7-8-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOZSNTXHDGLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


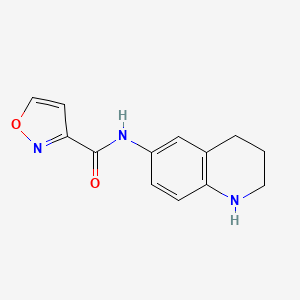
![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
